5-Bromo-4-chloropyrimidine hydrochloride
Overview
Description
5-Bromo-4-chloropyrimidine hydrochloride is a halogenated pyrimidine derivative with the molecular formula C4H3BrCl2N2. It is a white solid compound that is used in various chemical and pharmaceutical applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropyrimidine hydrochloride typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 4-chloropyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and precise temperature control. The final product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloropyrimidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol are typical reagents.
Major Products:
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Scientific Research Applications
5-Bromo-4-chloropyrimidine hydrochloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloropyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit enzyme activity or alter cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution patterns.
4-Amino-5-bromo-2-chloropyrimidine: Contains an amino group, making it useful for different synthetic applications.
Uniqueness: 5-Bromo-4-chloropyrimidine hydrochloride is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. Its ability to undergo both nucleophilic substitution and cross-coupling reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-4-chloropyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2.ClH/c5-3-1-7-2-8-4(3)6;/h1-2H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKRABGLKPDEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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